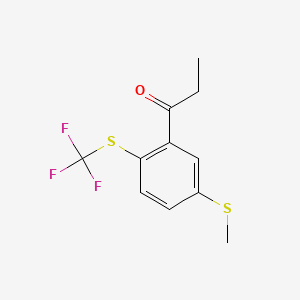![molecular formula C9H9ClN2 B14039504 3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that contains both nitrogen and chlorine atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3-methylimidazo[1,2-a]pyridine.
Chloromethylation: The 3-methyl group is chloromethylated using formaldehyde and hydrochloric acid under acidic conditions.
Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized Products: Oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides.
Reduced Products: Reduction can yield partially or fully reduced imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antibacterial, or anticancer properties.
Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism by which 3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound can interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)pyridine: Another chloromethylated pyridine derivative with similar reactivity.
8-Methylimidazo[1,2-a]pyridine: Lacks the chloromethyl group but shares the core imidazo[1,2-a]pyridine structure.
Uniqueness
3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and potential for diverse chemical modifications.
特性
分子式 |
C9H9ClN2 |
|---|---|
分子量 |
180.63 g/mol |
IUPAC名 |
3-(chloromethyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-7-3-2-4-12-8(5-10)6-11-9(7)12/h2-4,6H,5H2,1H3 |
InChIキー |
CQHJFYKVBUAKNZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=NC=C2CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



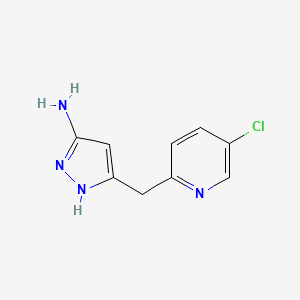

![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)

![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)
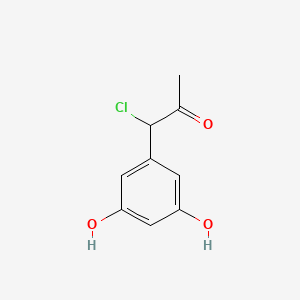
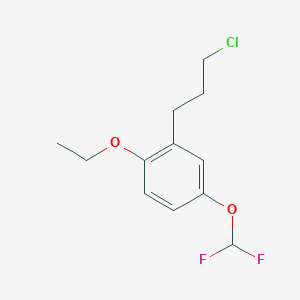
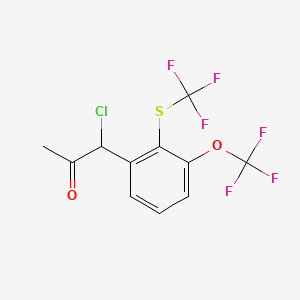
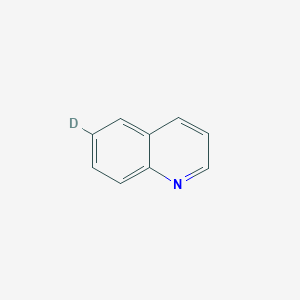
![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)
![Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)

